

# Application Note: Synthesis & Design of Heterobifunctional Linkers using 8-Azido-1-octanol

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## Compound of Interest

Compound Name: 8-Azido-1-octanol

CAS No.: 57395-46-7

Cat. No.: B3145442

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## Introduction & Strategic Utility

In the architecture of bifunctional therapeutics (e.g., PROTACs), the linker is not merely a passive connector; it determines solubility, permeability, and the spatial orientation of the ternary complex. **8-Azido-1-octanol** serves as a premier "anchor" building block due to its orthogonality:

- The Azide (-N<sub>3</sub>): A bioorthogonal handle ready for "Click" chemistry (CuAAC or SPAAC) or Staudinger ligation. It is chemically inert to most standard organic transformations (oxidation, acylation).
- The Primary Alcohol (-OH): A versatile nucleophile susceptible to oxidation (to carboxylic acid), activation (to sulfonate esters), or direct etherification.
- The Octyl Chain (C8): Provides a hydrophobic spacer (~10–12 Å) that modulates the physicochemical properties (logP) and cell permeability of the final conjugate.

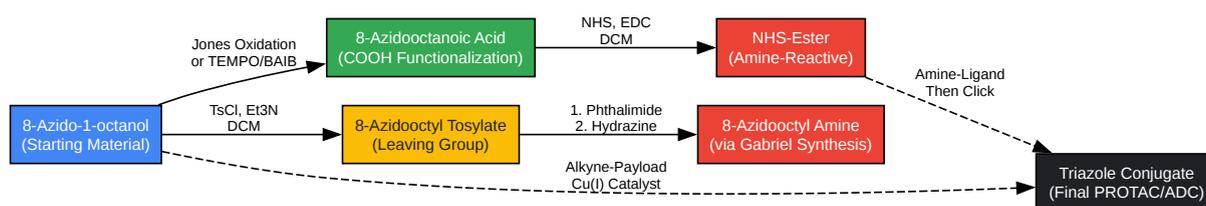
## Chemical Profile

Property	Data
Molecular Formula	C <sub>8</sub> H <sub>17</sub> N <sub>3</sub> O
Molecular Weight	171.24 g/mol
Boiling Point	~115°C (at 0.5 mmHg)
Stability	Stable at RT; Store at 2-8°C
	Organic azide. C/N ratio
Safety Note	2.6 (Borderline).[1] Handle behind a blast shield during scale-up.

## Synthetic Strategy & Workflow

The utility of **8-Azido-1-octanol** lies in its divergent synthesis. The alcohol group is typically processed first, while the azide remains protected, serving as a "latent" reactive group for the final conjugation step.

## Visual Workflow (Graphviz)



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Figure 1: Divergent synthetic pathways from **8-Azido-1-octanol**. The alcohol is typically modified before the azide is engaged in click chemistry.

## Detailed Experimental Protocols

## Protocol A: Synthesis of 8-Azidoctanoic Acid (Jones Oxidation)

Objective: Convert the hydroxyl group to a carboxylic acid to create an Azide-Acid heterobifunctional linker. This intermediate is critical for attaching ligands via amide bonds.

Mechanism: The Jones reagent ( $\text{CrO}_3/\text{H}_2\text{SO}_4$ ) oxidizes the primary alcohol to an aldehyde and rapidly to a carboxylic acid. The azide group is stable under these oxidative conditions.

Reagents:

- **8-Azido-1-octanol** (1.0 equiv)
- Jones Reagent (2.5 M  $\text{CrO}_3$  in dilute  $\text{H}_2\text{SO}_4$ )
- Acetone (Solvent)[2]
- Isopropanol (Quench)

Step-by-Step Procedure:

- Preparation: Dissolve **8-Azido-1-octanol** (1.71 g, 10 mmol) in reagent-grade acetone (50 mL) in a round-bottom flask. Cool the solution to  $0^\circ\text{C}$  using an ice bath.
- Oxidation: Add Jones Reagent dropwise via an addition funnel over 20 minutes. Maintain internal temperature  $< 5^\circ\text{C}$ .
  - Observation: The solution will turn from orange to a muddy green (reduction of  $\text{Cr}^{6+}$  to  $\text{Cr}^{3+}$ ).
  - Endpoint: Continue addition until the orange color persists for  $>1$  minute. Stir at  $0^\circ\text{C}$  for an additional hour.
- Quenching: Add isopropanol (5 mL) dropwise to quench excess oxidant. The solution will turn completely green.
- Workup:

- Filter the mixture through a Celite pad to remove chromium salts. Wash the pad with acetone.
- Concentrate the filtrate under reduced pressure to remove acetone.
- Dilute the residue with Ethyl Acetate (EtOAc, 50 mL) and wash with 1M HCl (2 x 20 mL) followed by Brine (1 x 20 mL).
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
  - Note: The crude product is often pure enough (>95%) for subsequent coupling. If necessary, purify via silica gel chromatography (Hexane:EtOAc 4:1 + 1% Acetic Acid).

Yield: Expect 85–95% as a pale yellow oil.

## Protocol B: Synthesis of 8-Azido-octyl Tosylate (Activation)

Objective: Convert the alcohol into a tosylate (leaving group) to enable nucleophilic substitution (e.g., creating ether linkages or displacing with amines).

Reagents:

- **8-Azido-1-octanol** (1.0 equiv)
- p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)<sup>[3]</sup>
- Triethylamine (TEA) (1.5 equiv)<sup>[4]</sup>
- DMAP (0.1 equiv)
- DCM (Anhydrous)

Step-by-Step Procedure:

- Setup: In a flame-dried flask under N<sub>2</sub> atmosphere, dissolve **8-Azido-1-octanol** (10 mmol) in anhydrous DCM (40 mL).

- Addition: Add TEA (2.1 mL, 15 mmol) and DMAP (122 mg, 1 mmol). Cool to 0°C.[3]
- Reaction: Add TsCl (2.28 g, 12 mmol) portion-wise over 10 minutes.
- Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1); the alcohol spot (lower Rf) should disappear.
- Workup:
  - Dilute with DCM (50 mL).
  - Wash successively with 1M HCl (cold), Sat. NaHCO<sub>3</sub>, and Brine.[4]
- Purification: Dry over MgSO<sub>4</sub> and concentrate. Purify via flash chromatography (Hexane:EtOAc 9:1).

Stability Warning: Azido-tosylates are generally stable but should not be distilled. Store in a freezer.

## Protocol C: "Click" Conjugation (CuAAC)

Objective: Conjugate the 8-Azido-linker to an Alkyne-functionalized payload (e.g., Thalidomide-alkyne for PROTACs).

Reagents:

- Azide-Linker (1.0 equiv)[5]
- Alkyne-Payload (1.0 equiv)
- CuSO<sub>4</sub>·5H<sub>2</sub>O (0.1 equiv)
- Sodium Ascorbate (0.5 equiv)
- Solvent: t-BuOH/H<sub>2</sub>O (1:1) or DMSO/H<sub>2</sub>O (for hydrophobic payloads).

Step-by-Step Procedure:

- Dissolution: Dissolve the Alkyne-Payload and Azide-Linker in the chosen solvent system (degassed).
- Catalyst Prep: Prepare fresh stock solutions of  $\text{CuSO}_4$  (100 mM in water) and Sodium Ascorbate (500 mM in water).
- Initiation: Add the  $\text{CuSO}_4$  solution followed immediately by the Ascorbate solution to the reaction mixture.
  - Color Change: The mixture may turn bright yellow/orange.
- Reaction: Stir at RT for 2–12 hours under  $\text{N}_2$ .
- Workup:
  - Dilute with EtOAc.
  - Wash with 5%  $\text{NH}_4\text{OH}$  (or EDTA solution) to chelate and remove copper.
  - Wash with Brine, dry, and concentrate.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Incomplete Oxidation (Protocol A)	Old Jones Reagent or insufficient excess.	Ensure the orange color persists for >15 mins. Add 10% more reagent if needed.
Emulsion during Workup	Amphiphilic nature of the linker.	Add solid NaCl to saturate the aqueous phase or use a small amount of MeOH to break the emulsion.
Copper Residue in Product (Protocol C)	Inefficient chelation.	Use a dedicated copper scavenger resin (e.g., Cuprisorb) or wash with aqueous EDTA (0.1 M, pH 8).
Safety: Shock Sensitivity	High Nitrogen content.	While C8-Azide is safe (C/N > 3), never concentrate azides to absolute dryness with heat. Keep in solution when possible.

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